molecular formula C14H12F17NO3S B1587382 N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide CAS No. 77620-64-5

N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

Cat. No. B1587382
CAS RN: 77620-64-5
M. Wt: 597.29 g/mol
InChI Key: HEAWIZXIWLKJKG-UHFFFAOYSA-N
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Description

“N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide” is a chemical compound with the molecular formula C14H12F17NO3S . It is a liquid at 20°C and has a molecular weight of 597.29 .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a light yellow to yellow to orange color, and can appear as a clear liquid to cloudy liquid . The flash point of this compound is 155°C .

Scientific Research Applications

Environmental Distribution and Degradation

  • Environmental Persistence and Transport : Research has identified perfluoroalkyls (PFAs), including perfluoroalkyl sulfonamides, as emerging persistent organic pollutants (POPs). These compounds are used in domestic and workplace products and have been detected in remote locations, accumulating in the food chain. Studies have investigated the indoor sources, transport mechanisms, and environmental partitioning characteristics of these chemicals, highlighting their widespread presence and the need for monitoring and controlling their distribution (Shoeib, Harner, Ikonomou, & Kannan, 2004).

  • Microbial Degradation of PFAS : A review of environmental biodegradability studies has provided insights into the microbial degradation pathways of polyfluoroalkyl chemicals, including perfluoroalkyl sulfonamide derivatives. These studies are crucial for understanding the fate of PFAS in the environment and developing strategies for mitigating their impact (Liu & Mejia Avendaño, 2013).

Industrial and Chemical Applications

  • Development of Solid Acid Catalysts : Research on modifications of propylsulfonic acid-fixed Fe3O4@SiO2 with organosilanes, including the study of octyl and propylsulfonic acid co-fixed catalysts, has shown significant improvements in catalytic activity for hydrolysis reactions. These advancements demonstrate the potential of perfluoroalkyl sulfonamide derivatives in developing highly active and reusable solid acid catalysts for industrial applications (Nuryono et al., 2019).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F17NO3S/c1-2-3-32(4-6-5-35-6)36(33,34)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAWIZXIWLKJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405748
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

CAS RN

77620-64-5
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 5
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Reactant of Route 6
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide

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